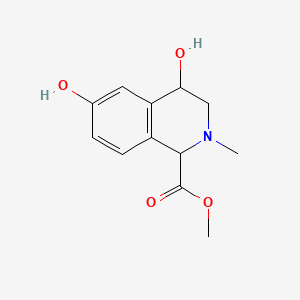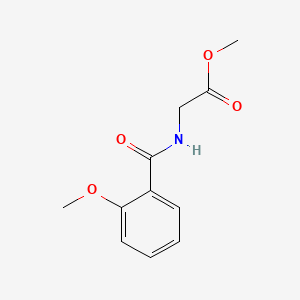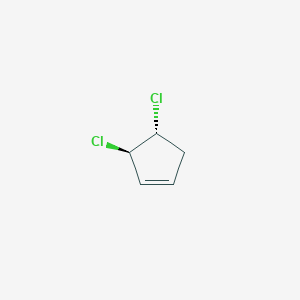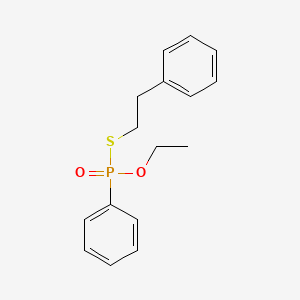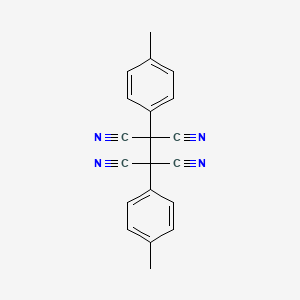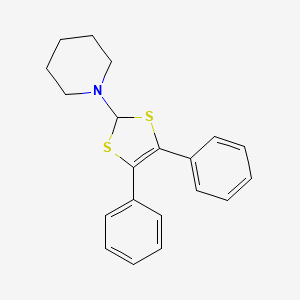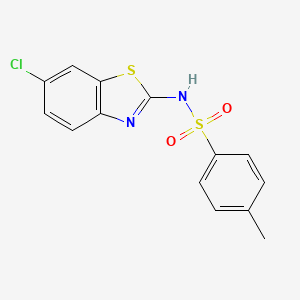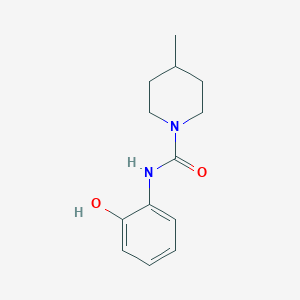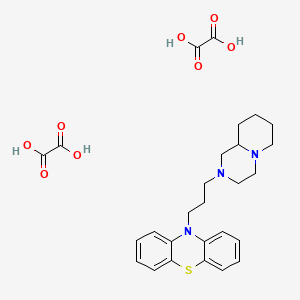
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves multiple steps. One common approach is the nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This core is then further functionalized to introduce the phenothiazine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, distillation, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but differs in the attached functional groups.
Octahydro-2H-pyrido[1,2-a]pyrazine: A simpler compound with a similar core but lacking the phenothiazine moiety.
Uniqueness
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is unique due to its combination of the octahydro-2H-pyrido[1,2-a]pyrazine core and the phenothiazine moiety.
Eigenschaften
CAS-Nummer |
33492-19-2 |
|---|---|
Molekularformel |
C27H33N3O8S |
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
10-[3-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)propyl]phenothiazine;oxalic acid |
InChI |
InChI=1S/C23H29N3S.2C2H2O4/c1-3-11-22-20(9-1)26(21-10-2-4-12-23(21)27-22)15-7-13-24-16-17-25-14-6-5-8-19(25)18-24;2*3-1(4)2(5)6/h1-4,9-12,19H,5-8,13-18H2;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
PKHMUPRBGWAHCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCN(CC2C1)CCCN3C4=CC=CC=C4SC5=CC=CC=C53.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
